molecular formula C17H16N2O B12572843 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 202800-65-5

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Katalognummer: B12572843
CAS-Nummer: 202800-65-5
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: KKJQCHCXJJVKCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of hydrazones: Using hydrazine derivatives and appropriate aldehydes or ketones.

    Condensation reactions: Involving benzyl and phenyl substituents with pyridazine precursors.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalytic processes: Utilizing catalysts to enhance reaction rates.

    Controlled temperature and pressure: To ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Like sodium borohydride.

    Substitution reagents: Including halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxo derivatives.

    Reduction: Can produce dihydro derivatives.

    Substitution: Results in various substituted pyridazines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for various diseases.

    Industry: Utilization in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Affecting signaling pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Benzyl-6-phenylpyridazine: Lacks the dihydro component.

    4,5-Dihydro-6-phenylpyridazin-3(2H)-one: Without the benzyl group.

    6-Phenyl-4,5-dihydropyridazin-3(2H)-one: Missing the benzyl substituent.

Uniqueness

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Eigenschaften

CAS-Nummer

202800-65-5

Molekularformel

C17H16N2O

Molekulargewicht

264.32 g/mol

IUPAC-Name

5-benzyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C17H16N2O/c20-17-15(11-13-7-3-1-4-8-13)12-16(18-19-17)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20)

InChI-Schlüssel

KKJQCHCXJJVKCW-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)NN=C1C2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.